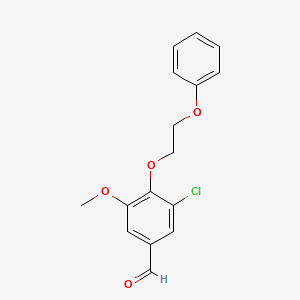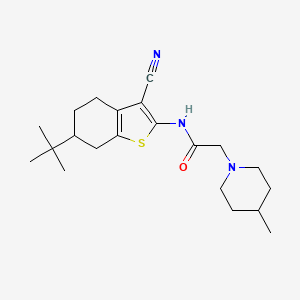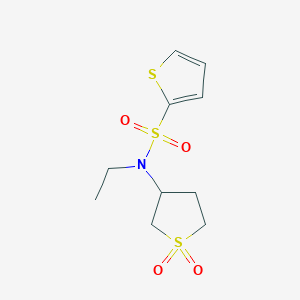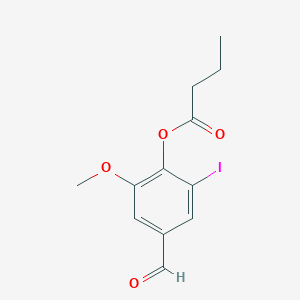
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde
Overview
Description
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde is an organic compound with the molecular formula C16H15ClO4 It is a benzaldehyde derivative, characterized by the presence of chloro, methoxy, and phenoxyethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methoxybenzaldehyde with 2-phenoxyethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the phenoxyethoxy group is introduced to the benzaldehyde ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, bases like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzoic acid
Reduction: 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxybenzaldehyde
- 3-chloro-5-methoxybenzaldehyde
- 4-(2-phenoxyethoxy)benzaldehyde
Uniqueness
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of the phenoxyethoxy group, in particular, may enhance its solubility and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-15-10-12(11-18)9-14(17)16(15)21-8-7-20-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCDKHRHWAJNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-{[(4-bromobenzyl)thio]acetyl}piperazine](/img/structure/B4188975.png)
![4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)morpholine;hydrochloride](/img/structure/B4188976.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4188979.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4189010.png)
![4-(3-phenyl-1H-1,2,4-triazol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4189029.png)
![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethanol](/img/structure/B4189030.png)

![3-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4189041.png)
![3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4189043.png)
![2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4189050.png)
![2-(1-{4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4189066.png)

![2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide](/img/structure/B4189082.png)
